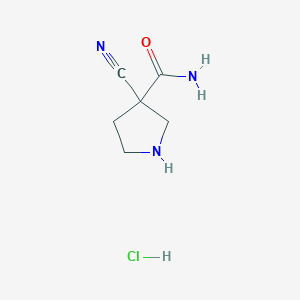

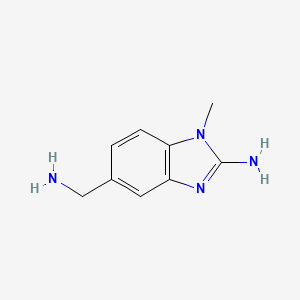

![molecular formula C12H16ClN3O B2788876 3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride CAS No. 1389310-41-1](/img/structure/B2788876.png)

3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The pyrrolidine ring’s saturated scaffold allows efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the molecule’s stereochemistry, and increases three-dimensional coverage due to the non-planarity of the ring .

Synthesis Analysis

Pyrrolidine derivatives can be synthesized through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, a related compound, methyl (3R)-pyrrolidine-3-carboxylate hydrochloride, is a white to yellow solid .Mécanisme D'action

The mechanism of action of 3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride is not fully understood. However, it is believed to interact with various biological targets, including enzymes, receptors, and ion channels. The compound has been shown to modulate the activity of neurotransmitters, including dopamine, serotonin, and glutamate. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to have a wide range of effects on various biological systems, including the nervous system, cardiovascular system, and immune system. It has been shown to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. It has also been shown to affect the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride in lab experiments include its high potency, selectivity, and low toxicity. The compound has been shown to be effective in various assays, including enzyme assays, receptor binding assays, and cell-based assays. However, the limitations of using the compound include its high cost and limited availability.

Orientations Futures

There are several future directions for the study of 3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride. One direction is to explore the potential of the compound as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the mechanism of action of the compound in more detail and to identify new biological targets for the compound. Additionally, the compound could be used as a tool for studying the function of neurotransmitters in the brain and for developing new drug delivery systems.

Méthodes De Synthèse

The synthesis of 3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride involves the reaction of a pyrrolidine derivative with a quinazoline derivative. The reaction is carried out in the presence of a suitable catalyst and solvent. The yield of the reaction is dependent on the reaction conditions and the purity of the starting materials. The synthesis method has been optimized to improve the yield and purity of the product.

Applications De Recherche Scientifique

3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride has been extensively studied in scientific research. It has shown potential in various applications, including medicinal chemistry, drug discovery, and neuroscience. The compound has been tested for its activity against various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been studied for its potential as a drug delivery system and as a tool for studying the function of neurotransmitters in the brain.

Safety and Hazards

Propriétés

IUPAC Name |

3-[(3R)-pyrrolidin-3-yl]-1,4-dihydroquinazolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c16-12-14-11-4-2-1-3-9(11)8-15(12)10-5-6-13-7-10;/h1-4,10,13H,5-8H2,(H,14,16);1H/t10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEKVTVGEZSGNJ-HNCPQSOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CC3=CC=CC=C3NC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1N2CC3=CC=CC=C3NC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

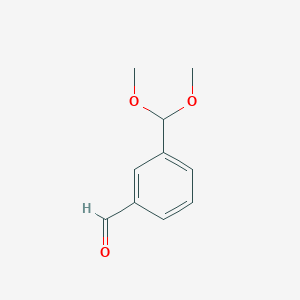

![N-[(5-butan-2-ylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2788793.png)

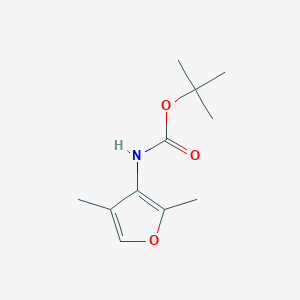

![1-(5-Chloro-2-methylphenyl)-4-[4-(1,1-dioxidoisothiazolidin-2-yl)benzoyl]piperazine](/img/structure/B2788794.png)

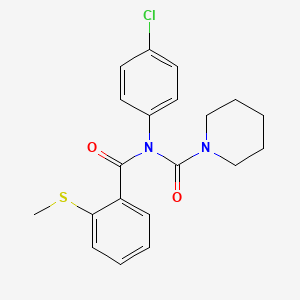

![N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide](/img/structure/B2788796.png)

![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide](/img/structure/B2788807.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2788812.png)

![2-[[1-(Pyridine-4-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2788813.png)

![N~2~-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide](/img/structure/B2788814.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromofuran-2-carboxylate](/img/structure/B2788816.png)